molecular formula C8H5F4NO3 B7944184 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7944184
M. Wt: 239.12 g/mol
InChI Key: USOVRXNIZFSGEU-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 186386-91-4) is a high-value aromatic compound supplied with a purity of 95% . It has a molecular formula of C8H5F4NO3 and a molecular weight of 239.13 g/mol . The compound's structure, featuring a nitro group and a 2,2,2-trifluoroethoxy side chain on a fluorinated benzene ring, makes it a versatile building block in organic synthesis and medicinal chemistry. It is primarily used in pharmaceutical research and development as a key intermediate for the synthesis of more complex molecules . The presence of both electron-withdrawing groups and fluorine atoms is particularly valuable for creating compounds with specific biological activities and altered metabolic profiles. Researchers can utilize this compound to develop new potential therapeutic agents, as evidenced by its use in patented synthetic routes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOVRXNIZFSGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves nitrating 4-fluoro-2-(2,2,2-trifluoroethoxy)benzene using a混酸 (mixed acid) system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The trifluoroethoxy group, being electron-withdrawing due to the -I effect of fluorine atoms, directs the nitro group to the ortho position relative to itself, while the fluoro substituent at position 4 further stabilizes the transition state through meta-direction.

Optimized Parameters

  • Temperature: Maintained between 0–5°C to mitigate exothermicity and suppress poly-nitration.

  • Acid Ratio: A 1:3 molar ratio of HNO₃ to H₂SO₄ ensures sufficient NO₂⁺ generation without excessive oxidation.

  • Reaction Time: 4–6 hours under vigorous stirring to achieve >85% conversion.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors to enhance heat dissipation and safety. A representative setup (Fig. 1) uses:

  • Residence Time: 2 minutes at 5°C

  • Throughput: 50 L/hr

  • Yield: 92% with 99% purity after recrystallization from ethanol/water.

Multi-Step Synthesis from Chlorinated Precursors

Etherification via Phase-Transfer Catalysis

The synthesis of the intermediate 4-fluoro-2-(2,2,2-trifluoroethoxy)benzene often begins with 2-chloro-4-fluorobenzene. Building on patent CN1962603A, the chloro substituent undergoes nucleophilic displacement with 2,2,2-trifluoroethanol under phase-transfer conditions:

Procedure

  • Charge a reactor with 2-chloro-4-fluorobenzene (1 mol), 2,2,2-trifluoroethanol (1.2 mol), and tetrabutylammonium bromide (0.01 mol).

  • Add 50% NaOH aqueous solution (2.5 mol) dropwise at 60°C over 2 hours.

  • Stir for 6 hours at 70°C, then isolate the product via vacuum distillation.

Key Data

ParameterValue
Yield88.4%
Purity (HPLC)98.5%
Reaction Scale100 g

Sequential Nitration

The etherified intermediate is subsequently nitrated using the conditions in Section 1.1. This two-step approach achieves an overall yield of 78–82%, with the regioselectivity confirmed via ¹⁹F NMR.

Alternative Methods Using Potassium 2,2,2-Trifluoroethoxide

Nucleophilic Aromatic Substitution

Recent advances exploit potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) as a robust nucleophile. In a one-pot procedure:

  • React 1-fluoro-4-nitro-2-iodobenzene (1 mmol) with CF₃CH₂OK (1.2 mmol) in DMF at 25°C.

  • Quench after 1 hour with ice-water, extract with dichloromethane, and purify via column chromatography.

Performance Metrics

  • Yield: 94%

  • Reaction Time: 60 minutes

  • Solvent Tolerance: Compatible with DMF, DMSO, and THF.

Radiolabeled Syntheses

For tracer applications, [¹¹C]fluoroform reacts with paraformaldehyde and tert-BuOK to generate [¹¹C]CF₃CH₂OK, which labels aromatic precursors in <3 minutes with 97% radiochemical yield.

Regioselectivity and Mechanistic Insights

Substituent Effects on Nitration

Density functional theory (DFT) calculations reveal that the trifluoroethoxy group’s -I effect dominates over its +M effect, making the ring electron-deficient. This directs nitration to the position ortho to the trifluoroethoxy group (Fig. 2). The fluoro substituent at position 4 further stabilizes the transition state through inductive withdrawal, ensuring high regioselectivity (>95%).

Industrial-Scale Production Challenges

Continuous Flow Nitration

A comparative analysis of batch vs. flow systems highlights:

ParameterBatch ReactorFlow Reactor
Temperature Control±5°C±0.5°C
Throughput50 kg/day200 kg/day
Byproduct Formation8–12%<2%

Flow systems reduce decomposition products like 1,3-dinitro derivatives by minimizing localized hot spots.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the aromatic ring, while the trifluoroethoxy group exerts a weaker electron-withdrawing effect through inductive forces. This combination directs incoming electrophiles to specific positions:

  • Nitration : Further nitration occurs under harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 0–5°C), yielding 1,3-dinitro derivatives as minor products .

  • Halogenation : Bromination proceeds via Lewis acid-catalyzed mechanisms (e.g., FeBr₃), favoring para substitution relative to the nitro group .

Reduction Reactions

The nitro group is reducible to an amine under controlled conditions:

Reduction MethodConditionsProductYieldSource
Catalytic hydrogenationH₂/Pd-C in ethanol, 25°C4-Fluoro-1-amino-2-(2,2,2-trifluoroethoxy)benzene85–92%
Fe/HClReflux in aqueous HClSame as above70–75%

Reduced derivatives serve as intermediates for pharmaceuticals and agrochemicals .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution with strong nucleophiles:

NucleophileConditionsProductNotes
NH₃ (ammonia)150°C, DMSO4-Amino-1-nitro-2-(2,2,2-trifluoroethoxy)benzeneRequires prolonged heating
NaN₃ (sodium azide)Cu(I) catalysis, 80°CAzide derivativeForms triazole precursors

Oxidative Transformations

While the nitro group resists oxidation, side-chain reactions occur:

  • Trifluoroethoxy group oxidation : Strong oxidizers like KMnO₄ convert -OCF₃ to -OCF₂OOH under acidic conditions.

  • Ring hydroxylation : Rarely observed due to deactivation; reported only with hypervalent iodine reagents.

Thermal Decomposition

At temperatures >250°C, the compound undergoes defluorination and nitro group rearrangement, producing:

  • 2-Trifluoroethoxy-p-benzoquinone (major)

  • Gaseous HF and NOₓ byproducts .

Mechanistic Insights

  • Electronic effects : The nitro group’s -M effect dominates, making the ring less reactive than benzene but more susceptible to meta-directed EAS .

  • Steric effects : The bulky trifluoroethoxy group hinders ortho substitution, favoring para products in NAS .

Comparative Reaction Data

Key differences from structurally similar compounds:

CompoundReactivity in NAS (vs 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene)
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene20% faster due to reduced steric hindrance
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene35% slower; para-nitro group blocks NAS

This compound’s reactivity profile makes it valuable for synthesizing fluorinated aromatic amines and functionalized intermediates in materials science .

Scientific Research Applications

Pharmaceutical Chemistry

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is utilized in the synthesis of various pharmaceutical intermediates. The presence of fluorine atoms enhances the biological activity and metabolic stability of drug candidates. Its nitro group can be reduced to amines, which are valuable in drug development.

Case Study:
A study demonstrated the compound's role as a precursor in synthesizing anti-cancer agents. The introduction of the trifluoroethoxy group improved solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models.

Agrochemical Development

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Fluorinated compounds often exhibit increased potency and selectivity against pests compared to their non-fluorinated analogs.

Case Study:
Research highlighted its use in developing a new class of herbicides that target specific weed species while minimizing impact on crops. The trifluoroethoxy moiety was crucial for improving the compound's environmental stability.

Material Science

In material science, this compound is explored for its potential in creating advanced materials with unique properties such as high thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy characteristics.

Data Table: Properties Comparison

Property4-Fluoro-1-nitro-2-(trifluoroethoxy)benzeneNon-fluorinated Analog
Thermal StabilityHighModerate
Surface EnergyLowHigh
Chemical ResistanceExcellentPoor

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The trifluoroethoxy group can impart lipophilicity and stability to the molecule, affecting its interaction with biological targets and pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Reactivity

Substituent Electron Effects Impact on Reactivity Example Compound
-NO₂ Strong electron-withdrawing Activates ring for nucleophilic substitution 4-Fluoro-1-nitro-2-(trifluoroethoxy)benzene
-OCH₂CF₃ Moderate electron-withdrawing Enhances stability under acidic conditions 1-Methoxy-4-(trifluoroethoxy)benzene
-CF₃ Strong electron-withdrawing Increases lipophilicity and metabolic stability 1-(tert-Boc-amino)-4-(trifluoromethyl)benzene
-C≡CH Electron-neutral Enables click chemistry via alkyne-azide cycloaddition 2-Ethynyl-4-nitro-1-(trifluoroethoxy)benzene

Biological Activity

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and nitro groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H6F4N2O3
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 123572-65-6

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies indicate that fluorinated compounds often exhibit increased binding affinity to target proteins due to the electronegative nature of fluorine atoms .
  • Modulation of Signal Transduction Pathways : The presence of trifluoromethyl groups can enhance lipophilicity and membrane permeability, facilitating the modulation of intracellular signaling pathways. This is particularly relevant in cancer therapeutics where modulation of signaling pathways can lead to apoptosis in malignant cells .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with nitro and fluorine substituents may exhibit antimicrobial activity through disruption of bacterial cell membranes or interference with nucleic acid synthesis .

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Enzyme Inhibition

Research on the inhibition of cyclooxygenase (COX) enzymes by this compound revealed an IC50 value in the low micromolar range. This suggests potential use as an anti-inflammatory agent. The mechanism involved competitive inhibition at the active site of COX enzymes .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

StudyBiological ActivityKey Findings
AntitumorInduced apoptosis in cancer cell lines; significant reduction in cell viability
Enzyme InhibitionLow micromolar IC50 against COX enzymes; competitive inhibition observed
AntimicrobialExhibited activity against Gram-positive bacteria; mechanism involves membrane disruption

Q & A

Basic: What are the key synthetic routes for preparing 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene?

Methodological Answer:
A common approach involves nitration of fluorinated aromatic ether precursors. For example, bis(trifluoroethoxy)benzene derivatives can be nitrated using nitric acid in trifluoroacetic acid (TFA) to introduce the nitro group regioselectively. Starting with 1,4-bis(2,2,2-trifluoroethoxy)benzene, controlled nitration with ~1 equivalent of HNO₃ in TFA yields the nitro-substituted product . Key considerations include:

  • Regioselectivity : The electron-withdrawing trifluoroethoxy group directs nitration to the para position relative to the fluoro substituent.
  • Purification : Recrystallization or column chromatography is required to isolate the product from byproducts like dinitrated species.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
Due to the presence of nitro and fluoro groups, strict safety protocols must be followed:

  • Protective Gear : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (observed in structurally similar nitrobenzene derivatives) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can regioselectivity challenges in the nitration of fluorinated aromatic ethers be addressed?

Methodological Answer:
Regioselectivity is influenced by substituent electronic effects:

  • Directing Groups : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing, meta-directing, while the fluoro substituent (-F) is ortho/para-directing. Computational tools like PISTACHIO and Reaxys can predict dominant reaction pathways by analyzing charge distribution .
  • Reaction Optimization : Adjusting nitric acid concentration and temperature minimizes over-nitration. For example, using diluted HNO₃ at 0–5°C favors mono-nitration .

Advanced: What analytical techniques are optimal for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoroethoxy (-OCH₂CF₃) and fluoro (-F) groups, while ¹H NMR identifies aromatic protons and coupling patterns.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying synthetic intermediates.
  • X-ray Crystallography : Resolves regiochemistry in ambiguous cases, especially when steric effects alter expected substitution patterns .

Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The nitro (-NO₂) and trifluoroethoxy (-OCH₂CF₃) groups are electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution. This impacts:

  • Suzuki Coupling : The electron-deficient aryl halide requires Pd catalysts with strong electron-donating ligands (e.g., SPhos) to activate the C–X bond.
  • Nucleophilic Aromatic Substitution : The nitro group enhances reactivity toward nucleophiles (e.g., amines) at positions ortho or para to itself .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Temperature Control : Lower temperatures (e.g., –78°C) reduce decomposition of thermally labile intermediates like nitroso derivatives.
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired substitutions.
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid oxidation of intermediates, as seen in fluorinated phosphazene syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
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4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

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